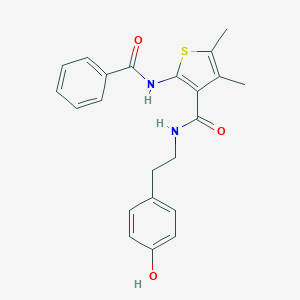![molecular formula C10H10N4S B276864 3,8,9-Trimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B276864.png)
3,8,9-Trimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8,9-Trimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine (TMT) is a heterocyclic compound that has been widely studied for its potential applications in scientific research. TMT is a fused heterocyclic compound that contains a pyrimidine ring and a thieno ring, both of which are important in biological systems. TMT has been shown to have a variety of biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 3,8,9-Trimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is not fully understood, but it is thought to involve the inhibition of enzymes involved in viral replication, the induction of apoptosis in cancer cells, and the modulation of the immune system in inflammatory diseases. 3,8,9-Trimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine has been shown to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of HIV, and to induce apoptosis in cancer cells by activating the caspase pathway. 3,8,9-Trimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine has also been shown to modulate the immune system by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Biochemical and physiological effects:
3,8,9-Trimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine has been shown to have a variety of biochemical and physiological effects. 3,8,9-Trimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine has been shown to inhibit the activity of enzymes involved in viral replication, induce apoptosis in cancer cells, and modulate the immune system in inflammatory diseases. 3,8,9-Trimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine has also been shown to have antioxidant properties and to protect against oxidative stress. 3,8,9-Trimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further study.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,8,9-Trimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine in lab experiments include its antiviral, anticancer, and anti-inflammatory properties, as well as its low toxicity. 3,8,9-Trimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine has been shown to be effective in vitro and in vivo, making it a promising candidate for further study. The limitations of using 3,8,9-Trimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine in lab experiments include the complexity of the synthesis process and the need for careful attention to the reaction conditions and the purity of the starting materials.
Orientations Futures
There are many future directions for the study of 3,8,9-Trimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of the mechanism of action of 3,8,9-Trimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine, which could lead to the development of new drugs that target specific enzymes or pathways. Finally, the study of the potential applications of 3,8,9-Trimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine in the treatment of viral infections, cancer, and inflammatory diseases is an area of research that is likely to yield important results in the coming years.
Méthodes De Synthèse
3,8,9-Trimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine can be synthesized by a variety of methods, including the reaction of 3-methylthiophene-2-carboxylic acid with hydrazine hydrate and ammonium thiocyanate, or by the reaction of 2,4,6-trimethylpyrimidine with thiosemicarbazide and ammonium thiocyanate. The synthesis of 3,8,9-Trimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex process that requires careful attention to the reaction conditions and the purity of the starting materials.
Applications De Recherche Scientifique
3,8,9-Trimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine has been studied extensively for its potential applications in scientific research. 3,8,9-Trimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine has been shown to have antiviral properties and has been studied for its potential to treat viral infections such as HIV, hepatitis B, and influenza. 3,8,9-Trimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine has also been shown to have anticancer properties and has been studied for its potential to treat a variety of cancers, including lung, breast, and prostate cancer. 3,8,9-Trimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine has also been shown to have anti-inflammatory properties and has been studied for its potential to treat inflammatory diseases such as rheumatoid arthritis and psoriasis.
Propriétés
Formule moléculaire |
C10H10N4S |
|---|---|
Poids moléculaire |
218.28 g/mol |
Nom IUPAC |
5,11,12-trimethyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C10H10N4S/c1-5-6(2)15-10-8(5)9-13-12-7(3)14(9)4-11-10/h4H,1-3H3 |
Clé InChI |
HTCPGZWIKPAMQF-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C3=NN=C(N3C=N2)C)C |
SMILES canonique |
CC1=C(SC2=C1C3=NN=C(N3C=N2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-[6-Amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] benzoate](/img/structure/B276782.png)
![(2Z)-2-[(2Z)-2-indol-3-ylideneethylidene]-3-(4-methoxyphenyl)-1H-quinazolin-4-one](/img/structure/B276788.png)


![N-{3-[(dimethylamino)methyl]-4,5-dimethyl-2-thienyl}benzamide](/img/structure/B276795.png)
![1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one](/img/structure/B276798.png)
![3-methyl-4-oxo-N-phenyl-4,6,7,8,9,10-hexahydrothieno[2',3':4,5]pyrimido[1,2-a]azepine-2-carboxamide](/img/structure/B276802.png)
![Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B276808.png)

![N-[3-(hydroxymethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B276817.png)
![Allyl 8,9-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl sulfide](/img/structure/B276822.png)
![6-Oxo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-2-carboxylic acid ethyl ester](/img/structure/B276825.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B276827.png)
